molecular formula C11H16ClNO2S B555385 h-cys(bzl)-ome.hcl CAS No. 16741-80-3

h-cys(bzl)-ome.hcl

Cat. No.: B555385
CAS No.: 16741-80-3
M. Wt: 225,31*36,45 g/mole
InChI Key: QVJDVOZRQMIIHP-PPHPATTJSA-N
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Description

®-Methyl 2-amino-3-(benzylthio)propanoate hydrochloride is a chiral amino acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl 2-amino-3-(benzylthio)propanoate hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the appropriate chiral precursor.

    Thioether Formation: The benzylthio group is introduced through a nucleophilic substitution reaction.

    Esterification: The carboxylic acid group is esterified to form the methyl ester.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to facilitate reactions.

    Purification: Techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

®-Methyl 2-amino-3-(benzylthio)propanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the ester group to form alcohols.

    Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.

    Substitution Reagents: Acyl chlorides or anhydrides for amide formation.

Major Products

    Sulfoxides and Sulfones: Products of oxidation reactions.

    Alcohols: Products of ester reduction.

    Amides: Products of substitution reactions involving the amino group.

Scientific Research Applications

®-Methyl 2-amino-3-(benzylthio)propanoate hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-Methyl 2-amino-3-(benzylthio)propanoate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing biochemical pathways. The benzylthio group may play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    ®-Benzyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride: A similar compound with a methylsulfonyl group instead of a benzylthio group.

  • **(S)-Benzyl 2-amino-3-(3-(methylsulfonyl)phenyl)

Properties

IUPAC Name

methyl (2R)-2-amino-3-benzylsulfanylpropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2S.ClH/c1-14-11(13)10(12)8-15-7-9-5-3-2-4-6-9;/h2-6,10H,7-8,12H2,1H3;1H/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVJDVOZRQMIIHP-PPHPATTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CSCC1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CSCC1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16741-80-3
Record name S-Benzyl-L-cysteine methyl ester hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16741-80-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl S-benzyl-L-cysteinate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.078
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What can you tell me about the structural characteristics of (R)-Methyl 2-amino-3-(benzylthio)propanoate hydrochloride, particularly information derived from X-ray crystallography?

A1: While the provided abstract doesn't contain specific spectroscopic data or details about (R)-Methyl 2-amino-3-(benzylthio)propanoate hydrochloride, it does indicate that the research focused on the structure of S-benzyl-l-cysteine methyl ester hydrochloride []. This information is valuable because (R)-Methyl 2-amino-3-(benzylthio)propanoate hydrochloride and S-benzyl-l-cysteine methyl ester hydrochloride represent the same molecule. Scientists often utilize techniques like X-ray crystallography to determine the three-dimensional structure of compounds like this one. This technique can reveal information about bond lengths, bond angles, and the overall conformation of the molecule, which are crucial for understanding its properties and potential interactions.

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